![molecular formula C17H33NO2 B13445767 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4It is a spiroketal compound with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.4760 . This compound is particularly effective against powdery mildew, leaf spots, and rusts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the spiroketal ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the inhibition of sterol biosynthesis in fungal cell membranes. This disruption of membrane function leads to the death of the fungal cells . The compound targets specific enzymes involved in the biosynthesis pathway, thereby preventing the formation of essential sterols required for cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Spiroxamine-1: Another isomer of Spiroxamine with similar antifungal properties.
Spiroxamine-2: Another isomer with slight variations in its chemical structure and activity.
Morpholine fungicides: A class of fungicides with a similar mode of action but different chemical structures.
Uniqueness
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure, which provides it with specific steric and electronic properties that enhance its antifungal activity. Its ability to inhibit sterol biosynthesis makes it particularly effective against a broad spectrum of fungal pathogens .
Propiedades
Fórmula molecular |
C17H33NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C17H33NO2/c1-6-18(7-2)12-15-13-19-17(20-15)10-8-14(9-11-17)16(3,4)5/h14-15H,6-13H2,1-5H3 |
Clave InChI |
KVJYFTPOTPBQOO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


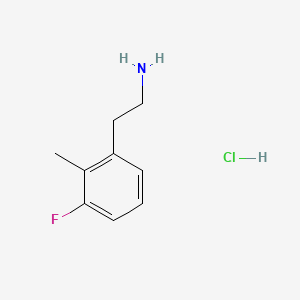
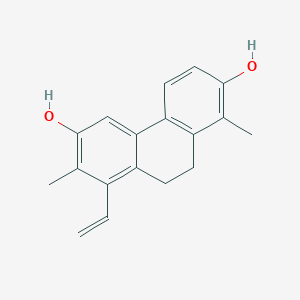
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
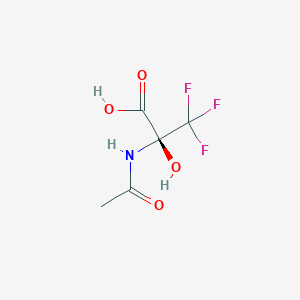
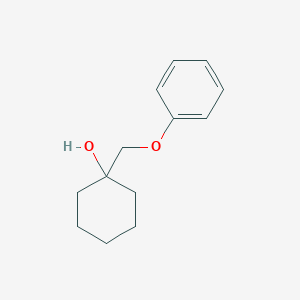
amino]butanedioic acid](/img/structure/B13445726.png)
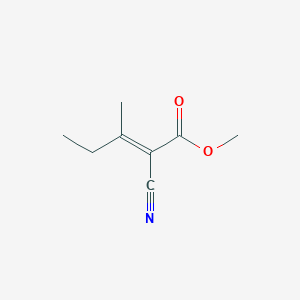
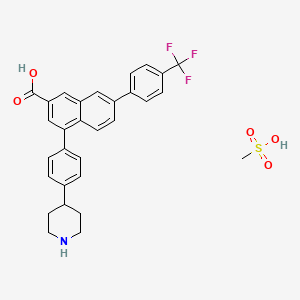
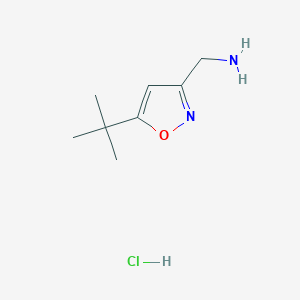
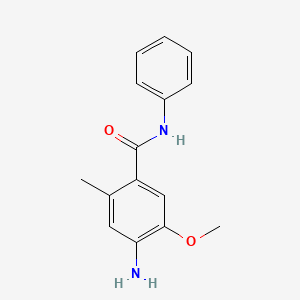
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
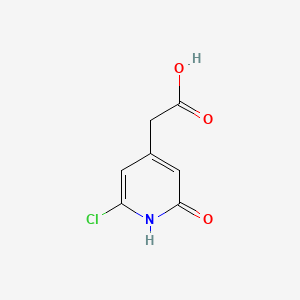
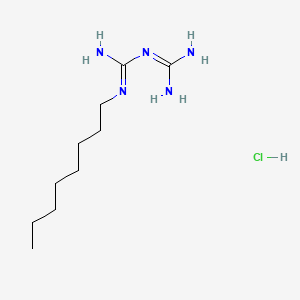
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
